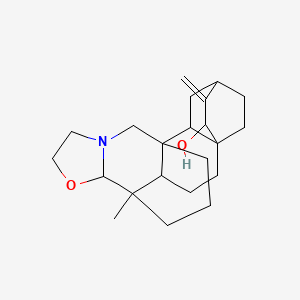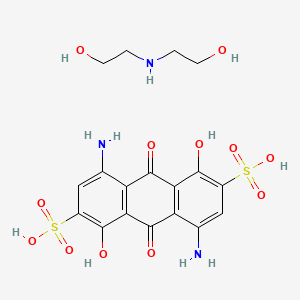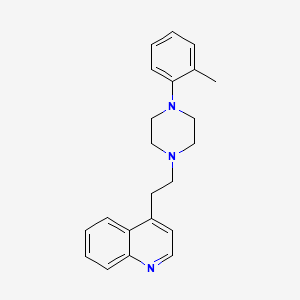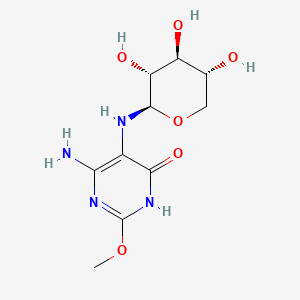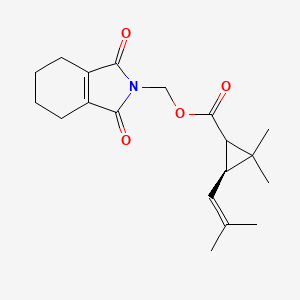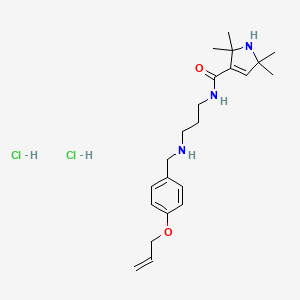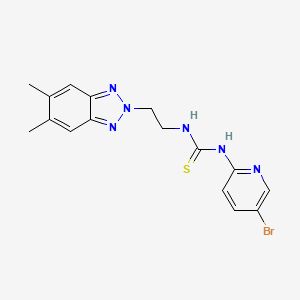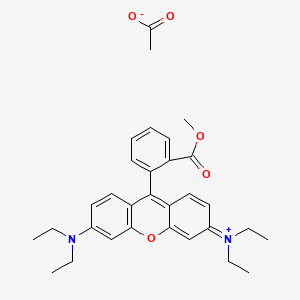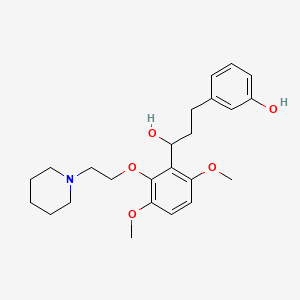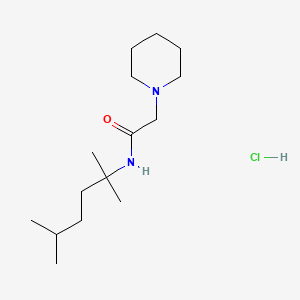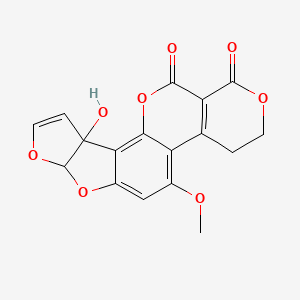
Aflatoxin GM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aflatoxin GM1 is a mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus. These fungi are commonly found in soil and decaying vegetation, and they can contaminate various food products, including grains, nuts, and spices. Aflatoxins are known for their potent carcinogenic properties, and they pose significant health risks to both humans and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin GM1 involves complex biosynthetic pathways within the Aspergillus fungi. These pathways include the polyketide biosynthetic pathway, which leads to the formation of the difuranocoumarin structure characteristic of aflatoxins. The process involves multiple enzymatic steps, including the formation of a polyketide chain, cyclization, and various oxidation and reduction reactions.
Industrial Production Methods: Industrial production of this compound is not typically pursued due to its toxic nature. for research purposes, this compound can be isolated from cultures of Aspergillus fungi grown under controlled conditions. The fungi are cultured on suitable media, and the aflatoxin is extracted using solvent extraction methods, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Aflatoxin GM1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including aflatoxin M1.
Reduction: Reduction reactions can convert this compound to less toxic forms.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Aflatoxin M1 is a major product formed from the oxidation of this compound.
Reduction: Reduced forms of this compound are typically less toxic.
Substitution: Substituted derivatives of this compound can have altered biological activities.
Scientific Research Applications
Aflatoxin GM1 has several scientific research applications, including:
Chemistry: Studying the chemical properties and reactivity of aflatoxins.
Biology: Investigating the biosynthetic pathways and genetic regulation of aflatoxin production in Aspergillus fungi.
Medicine: Researching the toxicological effects of this compound on human and animal health, including its carcinogenic and hepatotoxic properties.
Industry: Developing methods for detecting and mitigating aflatoxin contamination in food products.
Mechanism of Action
Aflatoxin GM1 exerts its toxic effects primarily through the formation of reactive oxygen species (ROS) and the activation of cytochrome P450 enzymes. These processes lead to oxidative stress, lipid peroxidation, and DNA damage. The compound can form adducts with DNA, leading to mutations and carcinogenesis. Additionally, this compound can bind to proteins and interfere with normal cellular functions, leading to apoptosis and necrosis.
Comparison with Similar Compounds
- Aflatoxin B1
- Aflatoxin B2
- Aflatoxin G1
- Aflatoxin G2
- Aflatoxin M1
- Aflatoxin M2
Aflatoxin GM1’s unique structural features and biosynthetic pathway distinguish it from other aflatoxins, making it a compound of significant interest in scientific research.
Properties
CAS No. |
23532-00-5 |
|---|---|
Molecular Formula |
C17H12O8 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-hydroxy-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |
InChI |
InChI=1S/C17H12O8/c1-21-8-6-9-12(17(20)3-5-23-16(17)24-9)13-10(8)7-2-4-22-14(18)11(7)15(19)25-13/h3,5-6,16,20H,2,4H2,1H3 |
InChI Key |
QSHBSBLCKIPCKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
melting_point |
276 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


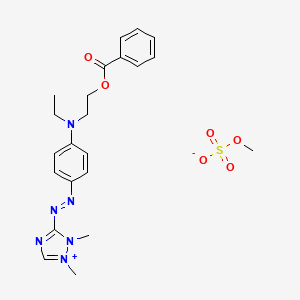
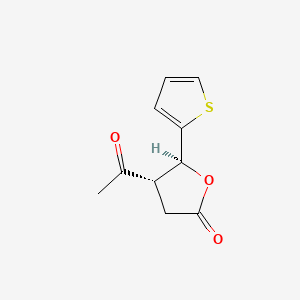
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
